molecular formula C10H13ClFNO2 B14011608 methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate HCl

methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate HCl

Cat. No.: B14011608
M. Wt: 233.67 g/mol
InChI Key: JYMOEQWCXPGHHI-FVGYRXGTSA-N
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Description

Methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO2. It is a derivative of amino acids and contains a fluorophenyl group, which imparts unique chemical properties. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of (3S)-3-amino-3-(3-fluorophenyl)propanoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid, to form the methyl ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the amino group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride
  • Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride

Uniqueness

Methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry (3S configuration) and the presence of the fluorophenyl group. This configuration can result in different biological activities and interactions compared to its (2S) or (2R) counterparts .

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1

InChI Key

JYMOEQWCXPGHHI-FVGYRXGTSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)F)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)F)N.Cl

Origin of Product

United States

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